Carbromal is a chemical compound classified as an organic n-acyl urea, with the molecular formula . It was first synthesized in 1909 by Bayer and marketed under the name Adalin. Later, it was sold by Parke-Davis in combination with pentobarbital as Carbrital. This compound is primarily recognized for its hypnotic and sedative properties, leading to its use in treating insomnia and anxiety disorders. Its structure features a bromine atom attached to a 2-ethylbutanoyl group, which contributes to its biological activity .
Carbromal exhibits significant central nervous system depressant effects, primarily through the enhancement of gamma-aminobutyric acid (GABA) activity in the brain. This mechanism leads to increased neuronal inhibition, contributing to its sedative and anxiolytic properties . Common adverse effects include drowsiness, dizziness, and lethargy, which are typical for compounds that modulate GABAergic transmission .
The synthesis of carbromal can be summarized in a few steps:
This synthetic pathway highlights the compound's complexity and the specific conditions required for its formation .
Carbromal interacts with various other medications, particularly those that also depress the central nervous system. Notable interactions include:
These interactions necessitate caution when prescribing carbromal in conjunction with other CNS-active drugs.
Carbromal shares structural and functional similarities with several other compounds known for their sedative properties. Below is a comparison highlighting its uniqueness:
| Compound | Class | Mechanism of Action | Unique Features |
|---|---|---|---|
| Carbromal | N-acyl urea | Enhances GABA activity | Historical use as a sedative; poor solubility |
| Phenobarbital | Barbiturate | GABA receptor agonist | Long history of use; more potent than carbromal |
| Diazepam | Benzodiazepine | Enhances GABA activity | Widely used; rapid onset of action |
| Zolpidem | Non-benzodiazepine | Selective GABA receptor modulator | Shorter duration of action; less sedation risk |
| Chlordiazepoxide | Benzodiazepine | Enhances GABA activity | First benzodiazepine developed; used for anxiety |
Carbromal's unique position lies in its historical context and specific synthesis pathway, which differs from many modern sedatives that have emerged since its introduction .
Carbromal possesses the molecular formula C7H13BrN2O2, representing a compound with seven carbon atoms, thirteen hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms [1] [2] [3]. The molecular weight of carbromal is consistently reported as 237.094 to 237.097 grams per mole across various authoritative chemical databases [2] [3] [4]. This molecular composition classifies carbromal as an organobrominated compound within the broader category of nitrogen-containing organic molecules.
The empirical formula indicates the presence of multiple heteroatoms, specifically bromine, nitrogen, and oxygen, which significantly influence the compound's chemical and physical properties. The relatively high molecular weight for a seven-carbon compound reflects the presence of the heavy bromine atom, which contributes approximately 33.7% of the total molecular mass [1] [2].
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃BrN₂O₂ |
| Molecular Weight | 237.094-237.097 g/mol |
| Elemental Composition | C: 35.46%, H: 5.53%, Br: 33.71%, N: 11.81%, O: 13.49% |
Carbromal exhibits a complex molecular architecture characterized by multiple distinct functional groups that define its chemical behavior and properties. The compound belongs to the class of N-acyl ureas, featuring a central urea moiety linked to a brominated alkyl chain [5]. The structural framework consists of a quaternary carbon center bearing two ethyl substituents and a bromine atom, connected to a urea functional group through an amide linkage [1] [4].
The primary functional groups present in carbromal include:
Urea Functional Group: The terminal portion of the molecule contains a urea group (-NH-CO-NH2), which represents the carbamide functionality. This group consists of a carbonyl carbon bonded to two nitrogen atoms, with one nitrogen bearing two hydrogen atoms and the other forming part of the amide linkage [6].
Carbonyl Groups: Two distinct carbonyl functionalities are present in the molecule. The first carbonyl forms part of the urea group, while the second serves as the connecting link between the brominated alkyl portion and the urea moiety [7].
Alkyl Bromide: The bromine atom is attached to a quaternary carbon center, specifically at the alpha position relative to the carbonyl group. This positioning creates an α-bromoalkyl carbonyl structure, which significantly influences the compound's reactivity and biological activity [1] [8].
Quaternary Carbon Center: The carbon atom bearing the bromine substituent also carries two ethyl groups, creating a highly substituted tertiary carbon center. This structural feature contributes to the compound's steric bulk and affects its overall molecular geometry [3] [4].
The SMILES notation for carbromal is CCC(Br)(CC)C(=O)NC(N)=O, which clearly illustrates the connectivity of atoms and the arrangement of functional groups within the molecule [3] [8].
Carbromal exhibits achiral properties, meaning it does not possess any chiral centers or stereogenic carbons within its molecular structure [8]. The compound contains zero defined stereocenters and displays no optical activity, as confirmed by crystallographic and spectroscopic analyses [8]. This achiral nature is attributed to the symmetric arrangement of substituents around the quaternary carbon center.
The quaternary carbon atom, while bearing four different groups (two ethyl groups, one bromine atom, and one carbonyl-containing substituent), does not qualify as a chiral center due to the presence of two identical ethyl substituents [8]. The absence of chirality simplifies the compound's stereochemical profile and eliminates the possibility of enantiomeric forms.
Carbromal exists as a solid crystalline material under standard temperature and pressure conditions. The compound manifests as white crystals with a characteristic odorless profile [9] [4]. The crystalline nature of carbromal is confirmed by its well-defined melting point and distinct crystal structure.
The physical appearance of carbromal as white crystals reflects its high degree of molecular organization in the solid state. The compound exhibits a rhombic crystal structure, indicating a specific three-dimensional arrangement of molecules within the crystal lattice [4]. This crystalline form contributes to the compound's stability and influences its dissolution characteristics.
| Property | Value |
|---|---|
| Physical State | Solid |
| Appearance | White crystals |
| Odor | Odorless |
| Crystal Structure | Rhombic |
| Melting Point | 116-119°C (244°F) |
| Density | 1.544 g/cm³ |
The melting point of carbromal ranges from 116 to 119 degrees Celsius (244 degrees Fahrenheit), indicating moderate thermal stability [4] . The density of 1.544 grams per cubic centimeter reflects the compound's relatively compact molecular packing in the solid state [4].
Carbromal demonstrates soluble characteristics in water, facilitating its dissolution in aqueous media [4]. Additionally, the compound exhibits solubility in various organic solvents, including chloroform, diethyl ether, acetone, and benzene, indicating its amphiphilic nature and moderate polarity [4]. The partition coefficient (Log P) of 1.623 suggests a balanced hydrophilic-lipophilic character, enabling the compound to interact with both aqueous and lipophilic environments [4].
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for carbromal is 2-Bromo-N-carbamoyl-2-ethylbutanamide [1] [4]. This systematic name precisely describes the molecular structure by identifying the brominated quaternary carbon center and the carbamoyl substituent attached to the butanamide backbone.
Alternative IUPAC acceptable names include N-(aminocarbonyl)-2-bromo-2-ethyl-butanamide [1] and (2-bromo-2-ethylbutanoyl)urea [5]. These variations reflect different approaches to naming the same molecular structure while maintaining chemical accuracy and clarity.
Comprehensive Nomenclature Table:
| Name Type | Chemical Name |
|---|---|
| Primary IUPAC Name | 2-Bromo-N-carbamoyl-2-ethylbutanamide |
| Alternative IUPAC | N-(aminocarbonyl)-2-bromo-2-ethyl-butanamide |
| Chemical Descriptor | (2-bromo-2-ethylbutanoyl)urea |
| Systematic Name | Butanamide, N-(aminocarbonyl)-2-bromo-2-ethyl- |
The systematic name Butanamide, N-(aminocarbonyl)-2-bromo-2-ethyl- follows the Chemical Abstracts Service convention, emphasizing the butanamide core structure with specific substitution patterns [1] [2].
Historical and commercial nomenclature includes numerous alternative names that reflect the compound's medicinal and industrial applications. These include:
Trade Names: Adalin, Hoggar, Mirfudorm, Persomnin, Servadorm, Thalambrol, Somben [1] [9]
Chemical Synonyms: α-Bromo-α-ethylbutyrylurea, Bromacetocarbamidum, (α-Bromo-α-ethylbutyryl)carbamide, (α-Ethyl-α-bromobutyryl)urea [1] [2]
Latin Nomenclature: Carbromalum, representing the Latin pharmaceutical designation [1] [4]
Registry Identifiers: The compound is registered under CAS number 77-65-6, providing a unique numerical identifier for chemical databases and regulatory purposes [1] [2] [5]. Additional database identifiers include the UNII code 0Y299JY9V3 and various international chemical registry numbers [1] [8].
Irritant